molecular formula C6H2F5N B3039871 2,6-Difluoro-4-(trifluoromethyl)pyridine CAS No. 1378824-94-2

2,6-Difluoro-4-(trifluoromethyl)pyridine

Cat. No. B3039871
CAS RN: 1378824-94-2
M. Wt: 183.08 g/mol
InChI Key: XARXFSMGFLTPED-UHFFFAOYSA-N
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Description

“2,6-Difluoro-4-(trifluoromethyl)pyridine” is a type of organic compound that belongs to the class of trifluoromethylpyridines . Trifluoromethylpyridines (TFMP) and their derivatives are widely used in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .


Synthesis Analysis

The synthesis of trifluoromethylpyridines has been a topic of research in the agrochemical and pharmaceutical industries . For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a chemical intermediate for the synthesis of several crop-protection products, is synthesized through various methods .


Molecular Structure Analysis

The molecular structure of “2,6-Difluoro-4-(trifluoromethyl)pyridine” is characterized by the presence of a pyridine ring with fluorine and trifluoromethyl groups attached to it . The empirical formula of this compound is C6H2Cl2F3N .


Chemical Reactions Analysis

Trifluoromethylpyridines can participate in various chemical reactions. For example, 2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Difluoro-4-(trifluoromethyl)pyridine” include a molecular weight of 215.99 g/mol . It is a liquid at room temperature with a density of 1.505 g/mL at 25 °C . The boiling point is 56-57 °C/10 mmHg .

Scientific Research Applications

Agrochemicals and Crop Protection

DFTP derivatives play a crucial role in protecting crops from pests. One notable example is fluazifop-butyl , which was the first TFMP (trifluoromethylpyridine) derivative introduced to the agrochemical market. Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. The combination of the unique physicochemical properties of the fluorine atom and the pyridine moiety contributes to their effectiveness in crop protection .

Pharmaceuticals

Several TFMP derivatives have applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials. The fluorine substitution pattern in TFMP derivatives influences their biological activities, making them promising candidates for drug development .

Veterinary Products

Apart from human medicine, TFMP derivatives are also used in veterinary products. Two veterinary products containing the TFMP moiety have received market approval. These compounds demonstrate potential in animal health applications .

Intermediate in Organic Synthesis

DFTP serves as an intermediate in the synthesis of other valuable compounds. For instance, it can be used to prepare aminopyridines through amination reactions. Additionally, it acts as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene catalyzed by palladium .

Fluorination Reactions

Fluorinated pyridines, including DFTP, have been synthesized using complex AlF3 and CuF2. These reactions yield a mixture of 2-fluoropyridine and 2,6-difluoropyridine. Such reactions highlight the versatility of DFTP in fluorination chemistry .

Other Potential Applications

While the above fields represent well-established applications, ongoing research may uncover novel uses for DFTP. Its unique fluorine substitution pattern continues to attract interest, and we can expect further discoveries in the future .

Safety and Hazards

The safety data sheet for a similar compound, 2,6-Dichloro-4-(trifluoromethyl)pyridine, indicates that it is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

Trifluoromethylpyridines have a wide range of applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines, including “2,6-Difluoro-4-(trifluoromethyl)pyridine”, will be discovered in the future .

properties

IUPAC Name

2,6-difluoro-4-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F5N/c7-4-1-3(6(9,10)11)2-5(8)12-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARXFSMGFLTPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F5N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-4-(trifluoromethyl)pyridine

CAS RN

1378824-94-2
Record name 2,6-difluoro-4-(trifluoromethyl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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